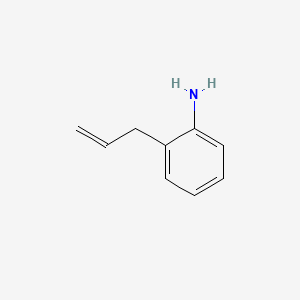

2-Allylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Allylaniline is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Overview

2-Allylaniline Hydrochloride, with CAS No. 138286-02-9, has a molecular weight of approximately 169.65 g/mol. It typically appears as a white crystalline powder and has a melting point of 132°C.

Synthesis and Production

This compound Hydrochloride can be synthesized through different methods, often involving the ortho-selective benzylic C(sp3)–H alkenylation of 2-methyl tertiary anilines with internal alkynes using a half-sandwich scandium catalyst. Industrial production generally requires catalysts and specific reaction conditions to ensure high purity and yield.

Chemical Reactions

This compound Hydrochloride can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Can be reduced back to the parent aniline or other reduced forms. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

- Substitution: Participates in nucleophilic substitution reactions, where the allyl group or the aniline moiety is substituted with other functional groups. Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

The products of these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound Hydrochloride is used in various scientific applications:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Researchers use it to study the effects of allyl groups on biological systems.

Industrial Applications

This compound Hydrochloride is used in industrial applications such as the production of dyes, polymers, and other industrial chemicals. Aniline is also used in the preparation of methylenedianiline and related compounds by condensation with formaldehyde . These diamines are condensed with phosgene to produce methylene diphenyl diisocyanate, a precursor to urethane polymers . Additional uses include rubber processing chemicals, herbicides, and dyes and pigments .

This compound Hydrochloride has potential biological activities, including anticancer properties. Aminophenol derivatives, which share structural similarities, have been investigated for their antiproliferative effects against various cancer cell lines. The biological activity of this compound may be linked to its ability to form intramolecular complexes, enhancing its reactivity in biological systems.

Case Studies

- Chiral Indoline Synthesis: Derivatives of this compound can be used as precursors for biologically relevant compounds, such as in the synthesis of chiral substituted indolines using N-sulfonyl-2-allylanilines under copper catalysis.

- Antiproliferative Activity: Aminophenol derivatives exhibit potent antiproliferative activity, suggesting that modifications to the this compound structure could lead to new anticancer agents with reduced side effects.

Propiedades

IUPAC Name |

2-prop-2-enylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFFZMLLZHVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388788 |

Source

|

| Record name | Benzenamine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32704-22-6 |

Source

|

| Record name | Benzenamine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.